(2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-12-4-2-1-3-11(12)5-6-13(18)16-9-14(10-17)7-8-14/h1-6,17H,7-10H2,(H,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFMWKLAEPATDV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that analogs of this compound possess potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | L1210 leukemia | 10 | Apoptosis induction |
| Compound B | A549 lung cancer | 15 | Cell cycle arrest |
| This compound | MCF-7 breast cancer | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with cellular targets that regulate apoptosis and cell cycle progression. Preliminary studies suggest that it may inhibit specific kinases involved in signaling pathways essential for tumor growth.
Toxicological Profile
While exploring the compound's efficacy, it is crucial to assess its safety profile. Toxicological studies indicate that similar compounds can exhibit dose-dependent toxicity, particularly affecting bone marrow and liver functions. Further research is needed to establish the safety margins for this compound.
Case Studies
In a recent case study involving a related compound, researchers observed significant antitumor effects in animal models, correlating the compound's structural attributes with its biological activity. The study highlighted the importance of the chlorophenyl group in enhancing the compound's potency against specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
